2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene
CAS No.: 851119-15-8
Cat. No.: VC6709718
Molecular Formula: C25H16ClI
Molecular Weight: 478.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851119-15-8 |
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Molecular Formula | C25H16ClI |
Molecular Weight | 478.76 |
IUPAC Name | 2-chloro-7-iodo-9,9-diphenylfluorene |
Standard InChI | InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
Standard InChI Key | UPHHOQYTUCJZMY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a fluorene system (a bicyclic structure comprising two benzene rings fused to a five-membered cyclopentane ring) with substituents at strategic positions. The 2-chloro and 7-iodo groups introduce electrophilic character, while the 9,9-diphenyl moieties impart steric bulk and π-conjugation extensions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C<sub>25</sub>H<sub>16</sub>ClI |
Molecular Weight | 478.75 g/mol |
LogP (Partition Coefficient) | 7.31 |
Melting Point | 209–210°C |
Solubility | Organic solvents (e.g., DMF, THF) |
The high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems and compatibility with nonpolar synthetic matrices .
Synthetic Methodologies
Palladium-Catalyzed C–H Activation
A landmark synthesis route involves palladium-catalyzed tandem C(sp²)–H activation and carbenoid insertion using 2-iodobiphenyl precursors and α-diazoesters . This method, developed by Ma et al., achieves 9,9-disubstitution via a palladacycle intermediate (Scheme 1):
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Oxidative Addition: Pd(0) inserts into the C–I bond of 2-iodobiphenyl.
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C–H Activation: Intramolecular cyclization forms a dibenzopalladacyclopentadiene.
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Carbenoid Insertion: Reaction with α-diazoesters yields the 9,9-disubstituted fluorene core.
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Reductive Elimination: Regeneration of Pd(0) releases the product .
This method offers regioselectivity and functional group tolerance, enabling gram-scale production with yields exceeding 70% for diverse derivatives .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its halogen atoms facilitate Suzuki–Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups, while the fluorene core provides rigidity to drug candidates targeting neurological receptors .
Materials Science
In organic electronics, 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene acts as a building block for:
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Electroluminescent Polymers: Copolymerization with thiophene derivatives enhances charge transport in OLEDs.
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Nonlinear Optical Materials: The iodine atom’s polarizability contributes to second-harmonic generation (SHG) properties .
Parameter | Specification |
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GHS Pictograms | Exclamation Mark |
Storage Conditions | –20°C, desiccated |
Disposal | Incineration (EPA Guidelines) |
Emerging Research Directions
Recent studies explore its utility in:
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